molecular formula C22H15ClN4O3 B2471811 3-(2-Chloroquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile CAS No. 380391-72-0

3-(2-Chloroquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

カタログ番号: B2471811
CAS番号: 380391-72-0
分子量: 418.84
InChIキー: FTFWRHLSIXSDJP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Chloroquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a hybrid heterocyclic compound featuring a chloroquinoline moiety linked to a 6,7-dimethoxy-substituted dihydroquinazolinone via a propenenitrile bridge. The quinoline and quinazolinone scaffolds are well-documented in medicinal chemistry for their roles in targeting enzymes and nucleic acids. The 2-chloro substituent on the quinoline ring may enhance electrophilic reactivity, while the 6,7-dimethoxy groups on the quinazolinone could improve solubility and modulate electronic properties .

特性

IUPAC Name

3-(2-chloroquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O3/c1-29-18-9-15-17(10-19(18)30-2)26-21(27-22(15)28)14(11-24)8-13-7-12-5-3-4-6-16(12)25-20(13)23/h3-10H,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFWRHLSIXSDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC4=CC=CC=C4N=C3Cl)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-(2-Chloroquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile, with the CAS number 380391-72-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

The compound is characterized by a complex structure that includes both quinoline and quinazoline moieties. Its molecular formula is C22H15ClN4O3C_{22}H_{15}ClN_{4}O_{3} with a molecular weight of 418.8 g/mol. The presence of the chloro and methoxy groups contributes to its biological activity by influencing its interaction with biological targets.

Research indicates that compounds containing quinoline and quinazoline derivatives often exhibit significant biological activities, including:

  • Antimicrobial Activity : Many quinoline derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of cell membrane integrity.
  • Anticancer Properties : Quinazoline derivatives are known for their ability to inhibit specific kinases involved in cancer cell proliferation. The compound may act as an inhibitor of protein kinases, leading to reduced tumor growth.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

Biological Activity Data

A summary of the biological activities observed in studies involving related compounds is presented in the following table:

Activity Type Target IC50 Value (μM) Reference
AntibacterialE. coli15
AntifungalCandida albicans20
Anticancer (kinase)EGFR10
CytotoxicityA549 Cell Line>500

Case Studies

  • Anticancer Activity : A study focused on a series of quinazoline derivatives demonstrated that compounds structurally similar to 3-(2-Chloroquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile exhibited significant inhibition of tumor cell lines, particularly against A549 lung cancer cells. The study reported IC50 values indicating effective cytotoxicity at concentrations lower than those observed for traditional chemotherapeutics like chloroquine .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of several chloroquinoline derivatives against a panel of pathogenic bacteria and fungi. The results indicated that these compounds could effectively inhibit microbial growth at micromolar concentrations, supporting their potential use as novel antimicrobial agents .

科学的研究の応用

Chemical Properties and Structure

The molecular formula of the compound is C22H15ClN4O3C_{22}H_{15}ClN_{4}O_{3}, with a molecular weight of approximately 418.8 g/mol. The structure features a chloroquinoline moiety linked to a quinazoline derivative through a propene nitrile group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has demonstrated that derivatives of quinoline and quinazoline exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.

A notable study reported that compounds similar to 3-(2-Chloroquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile demonstrated promising results against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) . These findings suggest that the compound may act through mechanisms that disrupt the cell cycle or induce oxidative stress in cancer cells.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds containing quinoline and quinazoline structures are known for their ability to combat bacterial and fungal infections. Studies indicate that derivatives can exhibit activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, which are significant in the context of tuberculosis and other infections .

In vitro tests have shown that certain derivatives possess low minimum inhibitory concentrations (MICs), indicating strong antimicrobial efficacy. For example, compounds derived from similar structures have been reported to inhibit bacterial growth effectively at concentrations as low as 6.25 µg/ml .

Drug Development Insights

The synthesis of 3-(2-Chloroquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is an area of active research. The compound's unique structure allows for modifications that can enhance its bioactivity or selectivity towards specific targets in cancer therapy or antimicrobial treatments.

Case Studies

  • Synthesis and Characterization : A comprehensive study focused on synthesizing various derivatives of quinoline and quinazoline compounds, including the target compound. Characterization methods such as NMR spectroscopy confirmed the structures, while biological assays evaluated their anticancer properties .
  • Comparative Efficacy : In a comparative study, several synthesized compounds were tested against standard antibiotics and anticancer drugs. The findings indicated that some derivatives exhibited superior activity compared to existing treatments, suggesting potential for further development into therapeutic agents .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

2.1.1. 3-(2-Chloro-7,8-dimethylquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile This analogue (PubChem entry, 2004) differs from the target compound by the addition of 7,8-dimethyl groups on the quinoline ring. Steric effects from the methyl groups may also influence binding to hydrophobic pockets in biological targets, such as kinases or DNA topoisomerases .

2.1.2. 2-(3-(2-Alkyl-6,8-diaryl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)propyl)-6,8-diarylquinazolin-4(3H)-ones Compounds from this class (Molecules 2014) feature tetrahydroquinazolinone cores with diaryl substituents at positions 6 and 6. Compared to the target compound’s 6,7-dimethoxy groups, the diaryl substituents may confer greater π-π stacking interactions with aromatic residues in protein binding sites. However, the dimethoxy groups in the target compound could improve solubility and metabolic stability due to their electron-donating nature .

Substituent Effects on Quinazolinone Moieties

The 6,7-dimethoxy groups in the target compound contrast with other quinazolinone derivatives:

  • Morpholinopropyl or chlorophenyl substituents (e.g., 3-(3-morpholinopropyl)-2-(2-pyridinyl)-2,3-dihydro-4(1H)-quinazolinone): These groups introduce basic or halogenated functionalities, which may enhance interactions with polar or halogen-binding regions in enzymes. The dimethoxy groups, however, prioritize solubility and electronic modulation over direct halogen bonding .
  • 4-Oxo-3,4-dihydroquinazolin-2-yl core : This moiety is conserved across analogues and is critical for hydrogen bonding with biological targets, such as ATP-binding pockets in kinases .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。